1-Tert-butyl-4-fluorobenzene
Overview
Description
1-Tert-butyl-4-fluorobenzene: is an organic compound with the molecular formula C10H13F . It is a derivative of benzene, where a fluorine atom is substituted at the para position relative to a tert-butyl group. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tert-butyl-4-fluorobenzene can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of fluorobenzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl-4-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: While the tert-butyl group is relatively stable, the fluorine atom can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are commonly used for nitration reactions.
Halogenation: Halogens such as chlorine or bromine, in the presence of a Lewis acid catalyst, are used for halogenation reactions.
Major Products Formed:
Nitration: 1-Tert-butyl-4-nitrobenzene
Halogenation: 1-Tert-butyl-4-chlorobenzene or 1-tert-butyl-4-bromobenzene.
Scientific Research Applications
1-Tert-butyl-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-fluorobenzene primarily involves its reactivity towards electrophiles. The tert-butyl group is an electron-donating group, which activates the para position for electrophilic attack. The fluorine atom, being highly electronegative, can influence the electron density of the aromatic ring through both inductive and resonance effects . This dual influence makes the compound highly reactive in electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
- 1-Tert-butyl-4-chlorobenzene
- 1-Tert-butyl-4-bromobenzene
- 1-Tert-butyl-4-iodobenzene
Comparison: 1-Tert-butyl-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to other halogenated derivatives. Fluorine’s high electronegativity and small size allow for strong C-F bonds, making the compound more stable and less reactive towards nucleophiles compared to its chloro, bromo, and iodo counterparts . Additionally, the bioisosteric properties of fluorine make it particularly valuable in pharmaceutical research .
Properties
IUPAC Name |
1-tert-butyl-4-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXPXFQBHNIYCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220372 | |
Record name | 4-tert-Butylfluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50220372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701-30-4 | |
Record name | 1-(1,1-Dimethylethyl)-4-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=701-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-tert-Butylfluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-tert-Butylfluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50220372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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